2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(3-((Naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound featuring a naphthalene moiety, an indole ring, and a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the naphthalene moiety, which undergoes a series of functional group transformations to introduce the thioether linkage. The indole ring is then synthesized separately and coupled with the naphthalene derivative under specific conditions. Finally, the pyrrolidine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-((Naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyrrolidine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-((Naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-((Naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(morpholin-1-yl)ethanone
- 2-(3-((Naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the pyrrolidine group, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
2-[3-(naphthalen-1-ylmethylsulfanyl)indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c28-25(26-14-5-6-15-26)17-27-16-24(22-12-3-4-13-23(22)27)29-18-20-10-7-9-19-8-1-2-11-21(19)20/h1-4,7-13,16H,5-6,14-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJFERDUQWBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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